Methyl 3-(4-methylquinolin-6-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-methylquinolin-6-yl)propanoate is a chemical compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . This compound is an ester, which is a class of organic compounds derived from carboxylic acids and alcohols. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Preparation Methods
The synthesis of Methyl 3-(4-methylquinolin-6-yl)propanoate typically involves the esterification reaction between 4-methylquinoline-6-carboxylic acid and methanol in the presence of an acid catalyst. The reaction conditions usually include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 3-(4-methylquinolin-6-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed to yield 4-methylquinoline-6-carboxylic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common reagents and conditions used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 3-(4-methylquinolin-6-yl)propanoate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(4-methylquinolin-6-yl)propanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, releasing the active 4-methylquinoline-6-carboxylic acid, which can then interact with various biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 3-(4-methylquinolin-6-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(4-methylquinolin-6-yl)propanoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 3-(4-chloroquinolin-6-yl)propanoate: Similar structure but with a chloro group instead of a methyl group.
Methyl 3-(4-methylquinolin-6-yl)butanoate: Similar structure but with an additional carbon in the ester chain.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their structures .
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 3-(4-methylquinolin-6-yl)propanoate |
InChI |
InChI=1S/C14H15NO2/c1-10-7-8-15-13-5-3-11(9-12(10)13)4-6-14(16)17-2/h3,5,7-9H,4,6H2,1-2H3 |
InChI Key |
CJCCIYGXJOUXEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.